rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride
Description
rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride is a racemic mixture of a pyrrolidine derivative featuring a cyclopropyl substituent at the 4-position and a hydroxyl group at the 3-position. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Pyrrolidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors. The cyclopropyl group introduces rigidity, which may improve metabolic stability by reducing susceptibility to oxidative degradation .
Properties
CAS No. |
2307752-04-9 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of suitable precursors under controlled conditionsThe hydroxyl group can be introduced through a hydroxylation reaction .
Industrial Production Methods
Industrial production of rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and hydroxyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Features of rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride and Analogues
Stereochemical and Pharmacological Implications
- Stereochemistry : The (3R,4S) configuration of the target compound contrasts with the (3S,4S) stereoisomer in ’s piperazine derivative . Such differences can lead to divergent binding affinities; for example, (3R,4S) enantiomers may preferentially interact with chiral biological targets like G-protein-coupled receptors.
- Functional Group Effects: The cyclopropyl group in the target compound contributes to rigidity and metabolic stability, whereas the methylpiperazine in introduces basicity and hydrogen-bonding capacity, which may favor interactions with nucleic acids or phosphorylated proteins.
Biological Activity
Rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride is a chiral compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : CHClN
- CAS Number : 2307752-04-9
- Molecular Weight : 175.67 g/mol
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound is believed to act as a modulator of neurotransmitter systems, particularly through inhibition of certain enzymes linked to neurodegenerative diseases. Its structure allows for binding to specific targets, influencing pathways related to inflammation and cell death.
Key Pathways Affected:
- Neurotransmitter Regulation : Potential modulation of dopamine and serotonin pathways.
- Inflammatory Response : Inhibition of pro-inflammatory cytokines.
- Cell Death Pathways : Interaction with necroptosis pathways, particularly through inhibition of receptor-interacting protein kinases (RIPK1 and RIPK3) .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in cultured cell lines. Key findings include:
- Neuroprotective Effects : The compound showed a reduction in neuronal cell death in models of oxidative stress.
- Anti-inflammatory Properties : It inhibited the release of inflammatory mediators in macrophage cultures.
In Vivo Studies
Animal studies have indicated that administration of this compound leads to:
- Improved Cognitive Function : Enhanced memory retention in rodent models subjected to stress.
- Reduced Inflammation : Decreased levels of TNF-alpha and IL-6 in serum after treatment .
Case Studies
-
Case Study on Neurodegeneration :
- A study involving mice with induced neurodegeneration demonstrated that treatment with this compound resulted in significant improvements in behavioral tests measuring cognitive function.
- Histological analysis revealed reduced markers of neuroinflammation and increased neuronal survival.
-
Case Study on Inflammation :
- In a model of acute inflammation, administration of the compound led to reduced swelling and pain response compared to control groups.
- The study highlighted the compound's potential as an anti-inflammatory agent suitable for therapeutic development.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
